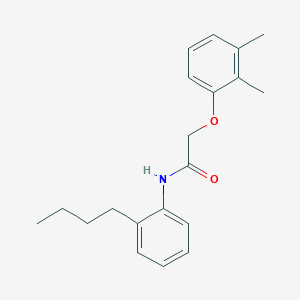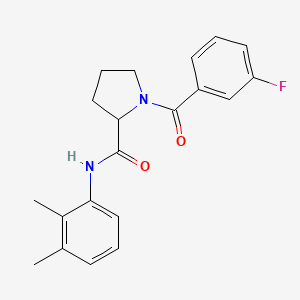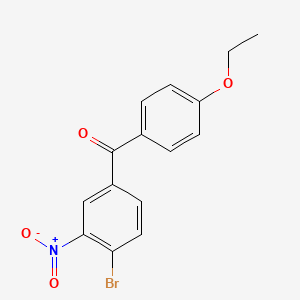![molecular formula C13H13N5O4 B5961674 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5961674.png)
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide is a complex organic compound that features a pyrazole ring substituted with a nitro group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Nitration and Methylation: The pyrazole ring is then nitrated and methylated to introduce the nitro and methyl groups, respectively.
Acetylation: The nitrated and methylated pyrazole is then acetylated using acetic anhydride.
Amidation: Finally, the acetylated pyrazole is reacted with 4-aminobenzamide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-{[2-(5-methyl-1H-pyrazol-1-yl)acetyl]amino}benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-{[2-(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.
Uniqueness
4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
4-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-8-6-11(18(21)22)16-17(8)7-12(19)15-10-4-2-9(3-5-10)13(14)20/h2-6H,7H2,1H3,(H2,14,20)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPXVHGVPDVLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-2-(1-methylcyclopropyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5961595.png)
![4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B5961602.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5961612.png)
![7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5961623.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B5961632.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B5961640.png)
![1-(diethylamino)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5961646.png)
![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[2-(phenylethynyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5961650.png)
![3-(2-methoxyphenyl)-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5961652.png)

![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5961661.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5961669.png)


